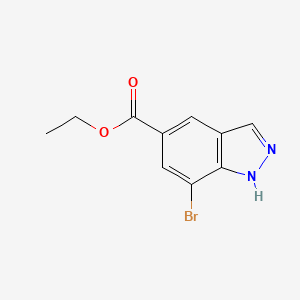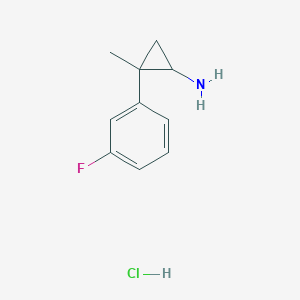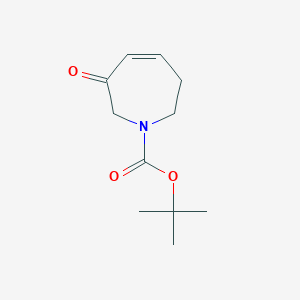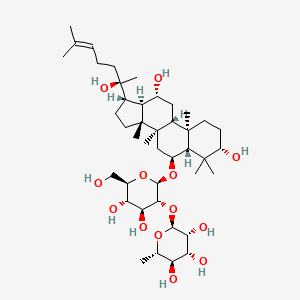
20R-Ginsenoside Rg2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
20(R)-ジンセノサイドRg2は、東アジアで2000年以上も伝統的な薬草として使用されてきた、オタネニンジンに見られる希少なジンセノサイドです。 この化合物は、その独自の立体化学と、抗腫瘍、抗酸化、抗疲労、神経保護、破骨細胞形成阻害効果など、重要な薬理学的特性で知られています .
2. 製法
合成経路と反応条件: 20(R)-ジンセノサイドRg2は通常、その20(S)-異性体から化学的エピマー化と微生物変換によって合成されます。 20(R)-ジンセノサイドRg2のC20配置は、通常、13C NMRとX線単結晶回折によって決定されます .
工業生産方法: 20(R)-ジンセノサイドRg2の工業生産には、分離と検出のために高性能液体クロマトグラフィー(HPLC)が使用されます。 この化合物は、加工されたニンジン製品から分離され、迅速な同定のために完全な1H-NMRおよび13C-NMR分光データが得られます .
科学的研究の応用
20®-Ginsenoside Rg2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound for studying the stereochemistry and reactivity of ginsenosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and osteoporosis.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
作用機序
20(R)-ジンセノサイドRg2の作用機序には、複数の分子標的と経路が含まれます。
抗腫瘍効果: アポトーシスと細胞周期停止を誘導することにより、癌細胞の増殖を阻害します。
抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。
神経保護: 神経伝達物質の放出を調節し、神経細胞を酸化ストレスから保護します。
破骨細胞形成阻害: 破骨細胞の分化と活性を抑制することにより、骨吸収を防ぎます
類似の化合物:
20(S)-ジンセノサイドRg2: 異なる薬理学的特性を持つ、20(R)-ジンセノサイドRg2の立体異性体。
20(R)-ジンセノサイドRh2: 強力な抗がん効果を持つ、別の希少なジンセノサイド。
20(S)-ジンセノサイドRh2: 異なる生物学的活性を持つ、20(R)-ジンセノサイドRh2の立体異性体.
独自性: 20(R)-ジンセノサイドRg2は、その特定のC20配置により、20(S)-異性体や他のジンセノサイドとは異なる薬理学的特性を示します。 複数の生物学的経路を調節する能力は、治療用途において貴重な化合物となっています .
生化学分析
Biochemical Properties
20R-Ginsenoside Rg2 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enzymes such as creatine kinase-MB, aspartate aminotransferase, and lactate dehydrogenase . Additionally, this compound interacts with proteins like B-cell lymphoma-2, procaspase-3, and procaspase-9, modulating their expression levels . These interactions contribute to its anti-apoptotic and cardioprotective effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiomyocytes, it protects against oxidative stress and apoptosis by inhibiting reactive oxygen species production and increasing antioxidant levels . In neuronal cells, this compound enhances resistance to injury and modulates neural activity . It also influences cell signaling pathways, such as the NF-κB and p-ERK pathways, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and activates the silent information regulator SIRT1, which plays a crucial role in reducing oxidative stress and inflammation . Additionally, this compound modulates the expression of apoptotic proteins by upregulating B-cell lymphoma-2 and downregulating Bax . These interactions contribute to its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its cardioprotective effects are sustained for at least 72 hours after myocardial ischemia/reperfusion injury . The compound’s stability and degradation have been studied, revealing that it remains stable under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic-like effects in a post-traumatic stress disorder model . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that optimal dosages are crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its bioconversion into other ginsenosides. In rat liver microsomes, it is metabolized into SIRT1-activating metabolites, such as ginsenotransmetin A . These metabolites further enhance its bioactivity by activating SIRT1 and other related pathways. The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the heart and brain, where it exerts its protective effects . The compound’s solubility in solvents like pyridine, methanol, and ethanol facilitates its distribution within the body .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is known to localize in mitochondria, where it modulates the expression of apoptotic proteins and enhances antioxidant defenses . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg2 is typically synthesized from its 20(S)-isomer through chemical epimerization and microbial transformation. The C20 configuration of 20®-Ginsenoside Rg2 is usually determined using 13C NMR and X-ray single-crystal diffraction .
Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg2 involves the use of high-performance liquid chromatography (HPLC) for separation and detection. The compound is isolated from processed ginseng preparations, and the complete 1H-NMR and 13C-NMR spectroscopic data are obtained for rapid identification .
化学反応の分析
反応の種類: 20(R)-ジンセノサイドRg2は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、その薬理学的特性を高めるために不可欠です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求核置換反応には、しばしばアジ化ナトリウムとシアン化カリウムなどの試薬が関与します。
生成される主要な生成物: これらの反応から生成される主要な生成物には、抗腫瘍効果と抗酸化効果が向上した誘導体など、生物学的活性が強化された誘導体が含まれます .
4. 科学研究への応用
20(R)-ジンセノサイドRg2は、幅広い科学研究への応用があります。
化学: ジンセノサイドの立体化学と反応性を研究するための基準化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割と、細胞増殖とアポトーシスへの影響について調査されています。
医学: 癌、神経変性疾患、骨粗鬆症の治療における潜在的な治療効果について調査されています。
類似化合物との比較
20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2 with different pharmacological properties.
20®-Ginsenoside Rh2: Another rare ginsenoside with potent anti-cancer effects.
20(S)-Ginsenoside Rh2: The stereoisomer of 20®-Ginsenoside Rh2 with distinct biological activities.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific C20 configuration, which imparts distinct pharmacological properties compared to its 20(S)-isomer and other ginsenosides. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic applications .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
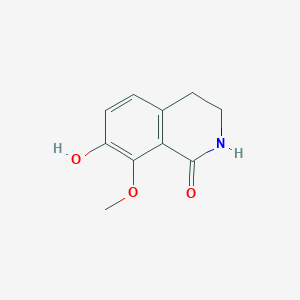
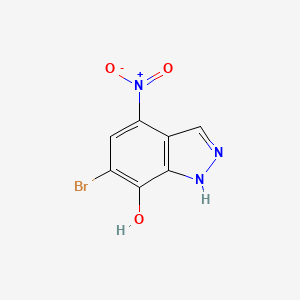
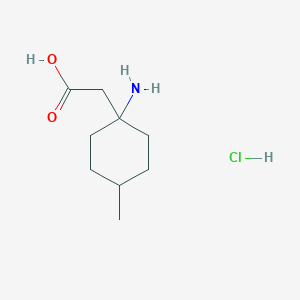
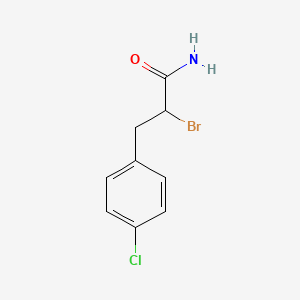
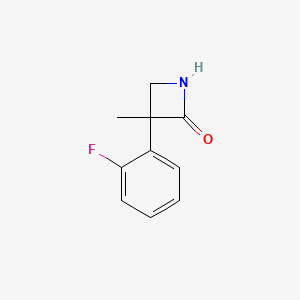
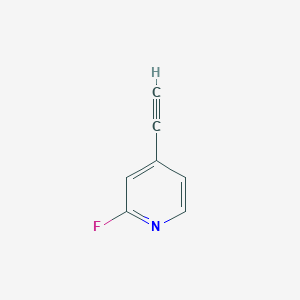
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
